2-Methoxy-4-(piperidin-3-yloxy)aniline
Description
Properties
IUPAC Name |
2-methoxy-4-piperidin-3-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-12-7-9(4-5-11(12)13)16-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJWEXBIFDEVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CCCNC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(piperidin-3-yloxy)aniline typically involves the reaction of 2-methoxyaniline with a piperidine derivative. One common method is the nucleophilic substitution reaction where 2-methoxyaniline reacts with 3-chloropiperidine under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(piperidin-3-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Electrophiles such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-(piperidin-3-yloxy)benzoic acid.
Reduction: Formation of this compound from its nitro precursor.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
-
Therapeutic Potential : The compound has been investigated for its role as a ligand in receptor studies and enzyme inhibition assays. Its structure allows for interaction with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
- Cancer Therapy : Research indicates that derivatives of piperidine, similar to 2-Methoxy-4-(piperidin-3-yloxy)aniline, exhibit anticancer properties by inducing apoptosis in tumor cells. For instance, compounds incorporating piperidine structures have shown enhanced cytotoxicity against specific cancer cell lines .
2. Biological Studies
- Receptor Agonism : The compound has been explored as a selective agonist for dopamine receptors, particularly the D3 subtype. Its structure supports binding affinity and selectivity, which are crucial for developing treatments for neurological disorders .
3. Material Science
- Polymer Development : The unique chemical properties of 2-Methoxy-4-(piperidin-3-yloxy)aniline allow it to be used as a building block in synthesizing adva
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(piperidin-3-yloxy)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The methoxy group can influence the compound’s lipophilicity and electronic properties, affecting its overall bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-Methoxy-4-(piperidin-3-yloxy)aniline (hereafter referred to as Compound A ) can be contextualized by comparing it to analogs with modifications in the piperidine moiety, substituent groups, or aromatic ring systems. Below is a systematic analysis of its similarities and differences with key derivatives, supported by empirical data and synthesis pathways.
Structural Analogs and Substituent Effects
Compound A features a methoxy group at position 2 and a piperidin-3-yloxy group at position 4 of the aniline backbone. Its closest analogs include:
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline
- Structural Difference : Replaces the piperidin-3-yloxy group with a 4-methylpiperazine ring.
- Impact : The methylpiperazine group introduces a basic tertiary amine, enhancing solubility in polar solvents compared to Compound A .
- Applications : Widely used in kinase inhibitors (e.g., LRRK2 and ERK5 pathways) due to improved binding affinity from the methylpiperazine moiety .
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline Structural Difference: Substitutes the piperidine with a pyrrolidine-ethoxy chain.
2-Methoxy-4-(methylsulfonyl)aniline
- Structural Difference : Replaces the piperidine group with a methylsulfonyl moiety.
- Impact : The electron-withdrawing sulfonyl group increases acidity (pKa ~5.2) and reduces basicity, altering reactivity in electrophilic substitution reactions .
Physicochemical Properties
Key differences in solubility, logP, and stability:
| Property | Compound A | 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline |
|---|---|---|---|
| LogP | 2.1 | 1.8 | 2.5 |
| Aqueous Solubility | 12 mg/mL | 28 mg/mL | 8 mg/mL |
| Thermal Stability | Stable ≤150°C | Stable ≤200°C | Decomposes at 120°C |
Data derived from synthesis protocols and chromatographic analyses .
- Compound A ’s piperidin-3-yloxy group balances lipophilicity and hydrogen-bonding capacity, making it suitable for blood-brain barrier penetration .
- Methylsulfonyl analogs exhibit poor bioavailability (F = 22%) due to high plasma protein binding (>95%) .
Environmental and Toxicological Profiles
- Piperidine-based compounds like Compound A show moderate environmental persistence (BCF = 120) but lower aquatic toxicity (LC50 for fish = 54 mg/L) compared to sulfonated derivatives, which are classified as toxicants due to algal growth inhibition (EC50 = 3.02 mg/L) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-4-(piperidin-3-yloxy)aniline, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a Suzuki-Miyaura coupling using palladium catalysts under inert conditions. Purification typically involves silica gel chromatography with gradients of dichloromethane/ethyl acetate (95:5 to 90:10) . Purity ≥95% is achievable using preparative HPLC with C18 columns and acetonitrile/water mobile phases, validated via NMR and LC-MS .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use - and -NMR to confirm the methoxy, piperidinyloxy, and aniline groups. FT-IR can validate N-H (3250–3350 cm) and ether (C-O, ~1250 cm) stretches. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are available .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies at 25°C, 40°C, and 60°C under acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions. Monitor degradation via HPLC every 24 hours for 7 days. recommends storage at 2–8°C in amber vials to prevent photodegradation and oxidation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?
- Methodology : Use structure-activity relationship (SAR) studies by synthesizing analogs with modified piperidine or methoxy groups (e.g., ). Test inhibitory activity via kinase assays (e.g., Cyclin G Associated Kinase) using ATPase/GTPase activity kits. Employ molecular docking (AutoDock Vina) to predict binding affinities to kinase active sites, referencing the piperidine-oxyaniline scaffold’s role in hydrogen bonding .
Q. How should contradictory spectroscopic or catalytic data be resolved in synthetic studies?
- Methodology : For conflicting NMR data (e.g., splitting patterns), compare with computational predictions (Gaussian 09, B3LYP/6-31G*). If catalytic yields vary (e.g., Pd vs. Ni catalysts), use Design of Experiments (DoE) to optimize reaction parameters. ’s Box-Behnken design can model interactions between temperature, catalyst loading, and solvent polarity .
Q. What computational models are suitable for predicting environmental toxicity or metabolic pathways?
- Methodology : Apply QSAR models (EPI Suite, TEST) to estimate biodegradation half-lives or aquatic toxicity (LC). For metabolic profiling, use CYP450 docking simulations (SwissDock) to identify potential oxidation sites. Compare predictions with experimental data from zebrafish or Daphnia magna assays, as in ’s hazard assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
